N,N'-bis(1,3-benzothiazol-2-yl)imidoformamide
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Overview
Description
N,N’-bis(1,3-benzothiazol-2-yl)imidoformamide is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of two benzothiazole rings connected through an imidoformamide linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities .
Mode of Action
It is known that benzothiazole derivatives interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Benzothiazole derivatives are known to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
It is reported that synthesized benzothiazole derivatives exhibit good pharmacokinetic properties with good oral absorption percentage in the tolerable range of 65–100% .
Result of Action
Benzothiazole derivatives are known to manifest profound antimicrobial activity .
Action Environment
It is known that environmental factors can influence the action of benzothiazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They interact with various enzymes and proteins, potentially disrupting their normal functions .
Cellular Effects
The cellular effects of (E)-N,N’-BIS(1,3-BENZOTHIAZOL-2-YL)METHANIMIDAMIDE are not fully known. Benzothiazole derivatives have been found to have inhibitory effects on M. tuberculosis . This suggests that they may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (E)-N,N’-BIS(1,3-BENZOTHIAZOL-2-YL)METHANIMIDAMIDE is not fully understood. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis . This suggests that they may exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1,3-benzothiazol-2-yl)imidoformamide typically involves the reaction of 2-aminobenzothiazole with formamide under specific conditions. One common method includes:
Starting Materials: 2-aminobenzothiazole and formamide.
Reaction Conditions: The reaction is carried out in the presence of a catalyst such as piperidine, under reflux conditions in ethanol as the solvent.
Procedure: The mixture is heated to 50°C for several hours until the reaction is complete, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of N,N’-bis(1,3-benzothiazol-2-yl)imidoformamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1,3-benzothiazol-2-yl)imidoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidoformamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N,N’-bis(1,3-benzothiazol-2-yl)imidoformamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(5,6-dimethoxy-1,3-benzothiazol-2-yl)imidoformamide
- N,N’-di(1,3-benzothiazol-2-yl)imidoformamide
- N’- (1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide
Uniqueness
N,N’-bis(1,3-benzothiazol-2-yl)imidoformamide is unique due to its specific imidoformamide linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N,N'-bis(1,3-benzothiazol-2-yl)methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S2/c1-3-7-12-10(5-1)18-14(20-12)16-9-17-15-19-11-6-2-4-8-13(11)21-15/h1-9H,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPRVEVKPSHDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC=NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/C=N/C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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